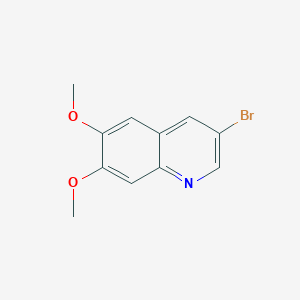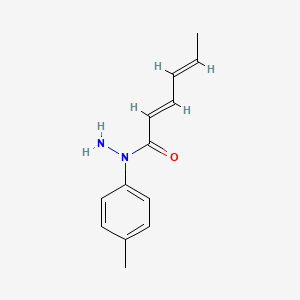
3-Bromo-6,7-dimethoxyquinoline
Descripción general
Descripción
3-Bromo-6,7-dimethoxyquinoline is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and methoxy groups on the quinoline ring enhances its reactivity and potential for various chemical transformations.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as 6,7-dimethoxyquinazoline analogues, have been established as potent inhibitors of g9a, a histone lysine methyltransferase (hkmt) involved in epigenetic regulation .
Mode of Action
In the context of suzuki–miyaura (sm) coupling, a process often used in the synthesis of such compounds, the reaction involves the transmetalation of organoboron reagents with palladium (ii) complexes . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
Given the potential target of g9a, it can be inferred that the compound may influence the methylation of histone h3, a key process in epigenetic regulation .
Result of Action
If the compound does indeed act as an inhibitor of g9a, it could potentially influence the methylation state of histone h3, thereby affecting gene expression and cellular function .
Análisis Bioquímico
Biochemical Properties
Quinoline derivatives, such as 6,7-Dimethoxyquinazoline analogues, are known to be potent inhibitors of G9a, a histone lysine methyltransferase (HKMT) involved in epigenetic regulation .
Cellular Effects
The cellular effects of 3-Bromo-6,7-dimethoxyquinoline are not well-documented. Quinoline derivatives have been shown to have various effects on cells. For example, 6,7-Dimethoxyquinazoline analogues are known to inhibit G9a, affecting the methylation of histone H3, which is associated with many biological pathways and is aberrantly regulated in several diseases including cancer .
Molecular Mechanism
The exact molecular mechanism of this compound is not known. It is known that quinoline derivatives can inhibit G9a, a histone lysine methyltransferase (HKMT). This inhibition can affect the methylation of histone H3, which plays a crucial role in the regulation of gene expression .
Metabolic Pathways
It is known that quinoline derivatives can inhibit G9a, a key enzyme in the methylation of histone H3, which is a crucial process in epigenetic regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6,7-dimethoxyquinoline typically involves the bromination of 6,7-dimethoxyquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like acetic acid or nitrobenzene and a brominating agent such as bromine or N-bromosuccinimide.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-6,7-dimethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Products with different substituents replacing the bromine atom.
Coupling Reactions: Biaryl compounds with extended conjugation.
Oxidation and Reduction: Quinoline N-oxides or dehalogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-6,7-dimethoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is employed in the development of organic semiconductors and light-emitting materials.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
6,7-Dimethoxyquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromoquinoline: Lacks the methoxy groups, affecting its solubility and interaction with biological targets.
6,7-Dimethoxy-4-quinolone: Contains a carbonyl group instead of the bromine atom, leading to different chemical properties.
Uniqueness: 3-Bromo-6,7-dimethoxyquinoline is unique due to the combined presence of bromine and methoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to participate in various coupling reactions and its applications in medicinal chemistry make it a valuable compound for research and development.
Propiedades
IUPAC Name |
3-bromo-6,7-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-14-10-4-7-3-8(12)6-13-9(7)5-11(10)15-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCXPYIMFFMKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)





![2-[(2,2-dicyanoeth-1-en-1-yl)amino]benzoic acid](/img/structure/B3038220.png)





